molecular formula C9H14O4 B13601227 2-[(4E)-hex-4-en-1-yl]propanedioicacid

2-[(4E)-hex-4-en-1-yl]propanedioicacid

Cat. No.: B13601227
M. Wt: 186.20 g/mol
InChI Key: WZLHPCMSXVTARD-NSCUHMNNSA-N
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Description

2-[(4E)-Hex-4-en-1-yl]propanedioic acid is a substituted dicarboxylic acid characterized by a propanedioic acid backbone (HOOC-CH₂-COOH) with a (4E)-hex-4-en-1-yl group attached to the central carbon. The (4E) designation indicates a trans configuration of the double bond in the hexenyl chain, which influences its stereochemical properties and reactivity. This compound is structurally notable for its dual carboxylic acid groups and the unsaturated alkenyl side chain, which may enhance its solubility in organic solvents and alter its hydrogen-bonding capabilities compared to simpler dicarboxylic acids like succinic or glutaric acid.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-[(E)-hex-4-enyl]propanedioic acid

InChI

InChI=1S/C9H14O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h2-3,7H,4-6H2,1H3,(H,10,11)(H,12,13)/b3-2+

InChI Key

WZLHPCMSXVTARD-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCCC(C(=O)O)C(=O)O

Canonical SMILES

CC=CCCCC(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The preparation of 2-[(4E)-hex-4-en-1-yl]propanedioic acid can be achieved through various synthetic routes. One classical method involves the reaction of chloroacetic acid with sodium carbonate to generate the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid . Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate .

Chemical Reactions Analysis

2-[(4E)-hex-4-en-1-yl]propanedioic acid undergoes various chemical reactions typical of carboxylic acids. It can form amide, ester, anhydride, and chloride derivatives . Common reagents used in these reactions include alcohols, amines, and acyl chlorides. The major products formed from these reactions are esters, amides, and anhydrides .

Scientific Research Applications

2-[(4E)-hex-4-en-1-yl]propanedioic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study metabolic pathways and enzyme functionsIn industry, it is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-[(4E)-hex-4-en-1-yl]propanedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in metabolic pathways, such as the citric acid cycle, where it can be converted into other intermediates. It can also act as an inhibitor of certain enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include other dicarboxylic acids modified with alkyl or alkenyl chains. Key comparisons are outlined below:

Compound Name Substituent/Modification Chain Length Functional Groups Key Properties
2-[(4E)-Hex-4-en-1-yl]propanedioic acid (4E)-hex-4-en-1-yl 6 carbons Two -COOH, one trans alkenyl Moderate hydrophobicity, E-configuration influences reactivity
Propanedioic acid (PA) Unsubstituted N/A Two -COOH High water solubility, strong H-bond donor
Succinic acid (SA) Unsubstituted (C4) 4 carbons Two -COOH Biodegradable, used in DESs
Tartaric acid (TA) Two hydroxyl groups on C2 and C3 4 carbons Two -COOH, two -OH Chiral, chelating agent
Glutaric acid (GA) Unsubstituted (C5) 5 carbons Two -COOH Intermediate solubility in water
Perfluoroalkyl propanedioic acid derivatives γ-ω-perfluoro-C8-12-alkyl chains 8–12 carbons Two -COOH, fluorinated chains High thermal stability, non-polar

Physicochemical Properties

  • Acidity : The dual -COOH groups in 2-[(4E)-hex-4-en-1-yl]propanedioic acid confer acidity comparable to PA (pKa₁ ~2.8, pKa₂ ~5.6), but the alkenyl side chain may slightly reduce solubility in polar solvents relative to unsubstituted PA or SA .
  • This contrasts with perfluoroalkyl derivatives, which exhibit inertness due to strong C-F bonds .
  • Applications : While SA and GA are widely used in DESs for lignin fractionation , the hexenyl derivative’s alkenyl group could enhance compatibility with hydrophobic polymers or act as a crosslinking agent. Perfluoroalkyl variants are niche industrial surfactants .

Research Findings and Industrial Relevance

  • Green Chemistry: SA- and PA-based DESs effectively fractionate lignin nanoparticles by disrupting hydrogen bonds in biomass . The hexenyl derivative’s alkenyl chain could similarly modulate lignin-solvent interactions but may require optimization due to steric effects.
  • Toxicity and Regulation: Perfluoroalkyl propanedioic acid derivatives are subject to regulatory scrutiny due to persistence in ecosystems, whereas unsubstituted dicarboxylic acids (SA, PA) are generally recognized as safe (GRAS) . No toxicity data exists for 2-[(4E)-hex-4-en-1-yl]propanedioic acid, necessitating further study.

Biological Activity

2-[(4E)-hex-4-en-1-yl]propanedioic acid, also known as hex-4-enyl propanedioate, is a compound that has garnered attention in various biological contexts. This article examines its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-[(4E)-hex-4-en-1-yl]propanedioic acid is C9H14O4C_9H_{14}O_4. It consists of a hexenyl chain attached to a propanedioic acid moiety, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of 2-[(4E)-hex-4-en-1-yl]propanedioic acid has been studied in several areas:

  • Antimicrobial Properties : Research indicates that compounds similar to 2-[(4E)-hex-4-en-1-yl]propanedioic acid exhibit antimicrobial activity. For instance, studies on related structures have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives of propanedioic acid have demonstrated anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, which may be beneficial in conditions like arthritis or other inflammatory diseases .
  • Cholinesterase Inhibition : There is growing interest in the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease and other cognitive disorders. Preliminary studies suggest that 2-[(4E)-hex-4-en-1-yl]propanedioic acid may exhibit such activity, although more research is needed to confirm these effects .

The mechanisms through which 2-[(4E)-hex-4-en-1-yl]propanedioic acid exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and subsequently affecting cellular functions.
  • Modulation of Signaling Pathways : It could modulate various signaling pathways related to inflammation and cell survival, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to 2-[(4E)-hex-4-en-1-yl]propanedioic acid:

StudyFindings
Mathkoor et al. (2023)Identified bioactive compounds with antimicrobial properties similar to those of 2-[(4E)-hex-4-en-1-yl]propanedioic acid .
ResearchGate PublicationDiscussed potential AChE inhibitory activity, suggesting implications for Alzheimer's treatment .
PubChem DataCompiled data on structural analogs exhibiting various biological activities, supporting further investigation into the compound's effects .

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